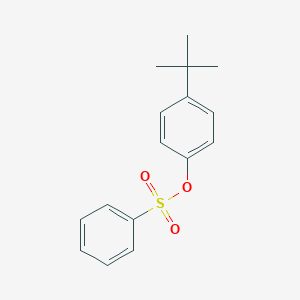
4-Tert-butylphenyl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butylphenyl benzenesulfonate, also known as TBBS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfonate ester that is commonly used as a surfactant in various industries, including pharmaceuticals, cosmetics, and food processing. In recent years, TBBS has been studied extensively for its potential use as a catalyst in organic synthesis, as well as its potential therapeutic applications in treating various diseases.
Wirkmechanismus
The mechanism of action of 4-Tert-butylphenyl benzenesulfonate is not yet fully understood. However, it is believed that 4-Tert-butylphenyl benzenesulfonate acts as a Lewis acid catalyst, which promotes the formation of reactive intermediates in organic reactions. Additionally, 4-Tert-butylphenyl benzenesulfonate has been shown to have a high affinity for certain substrates, which may contribute to its catalytic activity.
Biochemical and Physiological Effects:
4-Tert-butylphenyl benzenesulfonate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity levels in animal studies, which suggests that it may be safe for human use. Additionally, 4-Tert-butylphenyl benzenesulfonate has been shown to have antioxidant properties, which may have potential therapeutic applications in treating various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Tert-butylphenyl benzenesulfonate as a catalyst in organic synthesis is its high catalytic activity and selectivity. Additionally, 4-Tert-butylphenyl benzenesulfonate is relatively easy to synthesize and has a low cost, which makes it an attractive option for large-scale production. However, one of the limitations of using 4-Tert-butylphenyl benzenesulfonate is its limited solubility in certain solvents, which may affect its catalytic activity in certain reactions.
Zukünftige Richtungen
There are several potential future directions for research on 4-Tert-butylphenyl benzenesulfonate. One area of research is the development of new synthetic routes for 4-Tert-butylphenyl benzenesulfonate, which may improve its catalytic activity and selectivity. Additionally, 4-Tert-butylphenyl benzenesulfonate may have potential therapeutic applications in treating various diseases, such as cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of 4-Tert-butylphenyl benzenesulfonate and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-Tert-butylphenyl benzenesulfonate involves the reaction of p-tert-butylphenol with benzenesulfonyl chloride in the presence of a base catalyst, such as triethylamine. This reaction results in the formation of 4-Tert-butylphenyl benzenesulfonate as a white crystalline solid with a high purity level. The synthesis of 4-Tert-butylphenyl benzenesulfonate is a relatively simple and cost-effective process, which makes it an attractive option for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-Tert-butylphenyl benzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a catalyst in organic synthesis. 4-Tert-butylphenyl benzenesulfonate has been shown to be an effective catalyst for various reactions, including the synthesis of benzoxazoles and benzimidazoles. Additionally, 4-Tert-butylphenyl benzenesulfonate has been studied for its potential use in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
Eigenschaften
Produktname |
4-Tert-butylphenyl benzenesulfonate |
|---|---|
Molekularformel |
C16H18O3S |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(4-tert-butylphenyl) benzenesulfonate |
InChI |
InChI=1S/C16H18O3S/c1-16(2,3)13-9-11-14(12-10-13)19-20(17,18)15-7-5-4-6-8-15/h4-12H,1-3H3 |
InChI-Schlüssel |
GLHUQIUKLSAEEK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol](/img/structure/B261567.png)
![1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)

![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
![2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide](/img/structure/B261617.png)




![1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine](/img/structure/B261642.png)